molecular formula C9H10ClNO3 B1353266 2-Chloro-6-morpholino-4H-pyran-4-one CAS No. 119671-47-5

2-Chloro-6-morpholino-4H-pyran-4-one

Cat. No.: B1353266
CAS No.: 119671-47-5
M. Wt: 215.63 g/mol
InChI Key: QGZKNCBYDQXMQU-UHFFFAOYSA-N
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Description

2-Chloro-6-morpholino-4H-pyran-4-one, commonly known as CMH, is a derivative of glycosylated 4-hydroxycoumarins. It has a molecular formula of C9H10ClNO3 and an average mass of 215.634 Da .


Synthesis Analysis

The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .


Molecular Structure Analysis

This compound contains a total of 25 bonds, including 15 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 2 six-membered rings, 1 aliphatic ketone, 1 aliphatic tertiary amine, and 2 aliphatic ethers .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-morpholino-4H-pyran-4-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter the phosphorylation state of various proteins, thereby affecting their activity and function. Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to induce apoptosis, a programmed cell death process, by activating caspases and other apoptotic proteins. In other cells, it may promote cell survival and proliferation by activating growth factor signaling pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, metabolism, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific kinases, which prevents the phosphorylation of target proteins and alters their activity. This compound can also bind to DNA and RNA, affecting the transcription and translation processes. Additionally, this compound can interact with various cellular receptors, leading to the activation or inhibition of downstream signaling pathways. These interactions result in changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Over time, the degradation products of this compound can accumulate and potentially alter its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes and stress response proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can induce significant biological responses. For example, low doses of this compound may enhance cell proliferation and survival, whereas high doses can trigger apoptosis and other forms of cell death. Toxicity studies have shown that very high doses of this compound can cause adverse effects, such as liver and kidney damage, in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, which introduce oxygen atoms into the compound, leading to its breakdown and elimination from the body. This compound can also interact with other metabolic enzymes, affecting the flux of metabolites through various pathways. For instance, this compound may inhibit glycolytic enzymes, leading to a decrease in glucose metabolism and an increase in the production of alternative energy sources, such as fatty acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, this compound may be actively transported by specific transporters or bind to carrier proteins, facilitating its movement within the cell. The distribution of this compound can also be influenced by its interactions with cellular organelles, such as the endoplasmic reticulum and mitochondria .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often determined by specific targeting signals or post-translational modifications that direct it to particular organelles. For example, this compound may be phosphorylated or acetylated, which can influence its binding to other proteins and its subcellular distribution. The presence of this compound in different cellular compartments can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-8-5-7(12)6-9(14-8)11-1-3-13-4-2-11/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKNCBYDQXMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424999
Record name 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119671-47-5
Record name 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-morpholinopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2 (11.3 g, 44.9 mmol) in dioxane was added perchloric acid (11.4 ml, 0.14 mol) and the reaction was heated at 90° C. under N2 for 1 hour. The reaction was cooled, neutralised with 2M NaOH (75 ml) and filtered. The aqueous layer was extracted with DCM (4×30 ml) and the organic layers were combined and dried over MgSO4. The organic layer was further treated with charcoal and filtered through celite. The dark yellow filtrate was evaporated in vacuo, and the resulting solid was triturated with hexane (50 ml) and dried to give 3 (7.3 g, 75%) as a light yellow powder. m/z (LC-MS, ESP): 216 (M++1). 1H-NMR (300 MHz, DMSO-d6): 3.3 (t, 4H), 3.65 (t, 4H), 5.4 (d, 1H), 6.25 (d, 1H).
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-morpholino-4H-pyran-4-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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